5-methyl-1H-imidazole-2-propanamine
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Overview
Description
5-methyl-1H-imidazole-2-propanamine: is a heterocyclic organic compound that features an imidazole ring with a methyl group at the 5-position and a propanamine group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Condensation of Aldehydes with Amines: Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization.
Industrial Production Methods: Industrial production often involves multi-component reactions that are catalyzed by metals such as nickel or copper. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, copper, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its biological activity, the compound is explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which 5-methyl-1H-imidazole-2-propanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
2-methyl-1H-imidazole-1-propanamine: Similar structure but with a different substitution pattern.
4-methylimidazole: Another imidazole derivative with a methyl group at the 4-position.
Uniqueness: 5-methyl-1H-imidazole-2-propanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
GJQMYAJNDMSOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)CCCN |
Origin of Product |
United States |
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